molecular formula C28H41NO2 B593524 10,11-Dihydro-24-hydroxyaflavinine CAS No. 171569-81-6

10,11-Dihydro-24-hydroxyaflavinine

Cat. No.: B593524
CAS No.: 171569-81-6
M. Wt: 423.641
InChI Key: ZNPZDEJOIANYNU-BMBFZTKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-24-hydroxyaflavinine typically involves the isolation from natural sources rather than synthetic routes. It is extracted from the ascostromata of Eupenicillium crustaceum . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the pure compound.

Industrial Production Methods

Most of the available compound is obtained through laboratory-scale extraction from natural sources .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-24-hydroxyaflavinine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

10,11-Dihydro-24-hydroxyaflavinine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-24-hydroxyaflavinine involves its interaction with biological targets, leading to its anti-insectan effects. The specific molecular targets and pathways are not well-characterized, but it is believed to interfere with the normal physiological processes of insects, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Aflavinine: The parent compound from which 10,11-Dihydro-24-hydroxyaflavinine is derived.

    Other Hydroxyaflavinines: Compounds with similar structures but different hydroxylation patterns.

Uniqueness

This compound is unique due to its specific hydroxylation at the 24th position, which may confer distinct biological activities compared to other aflavinine analogs .

Properties

CAS No.

171569-81-6

Molecular Formula

C28H41NO2

Molecular Weight

423.641

IUPAC Name

(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol

InChI

InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21-,24-,25+,27+,28+/m1/s1

InChI Key

ZNPZDEJOIANYNU-BMBFZTKFSA-N

SMILES

CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C

Appearance

Powder

Origin of Product

United States

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